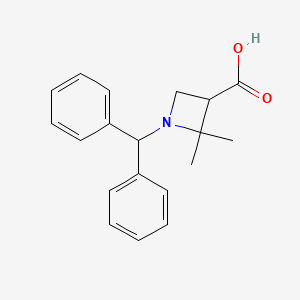
Methyl 3-(trifluoromethyl)quinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(trifluoromethyl)quinoline-6-carboxylate is an organic compound with the chemical formula C12H8F3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group and the carboxylate ester makes it a compound of interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(trifluoromethyl)quinoline-6-carboxylate typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification . The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(trifluoromethyl)quinoline-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Methyl 3-(trifluoromethyl)quinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(trifluoromethyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This can lead to the modulation of enzyme activities and signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-(trifluoromethyl)quinoline-2-carboxylate
- Methyl 3-(trifluoromethyl)quinoline-4-carboxylate
- Methyl 3-(trifluoromethyl)quinoline-8-carboxylate
Uniqueness
Methyl 3-(trifluoromethyl)quinoline-6-carboxylate is unique due to the position of the trifluoromethyl group and the carboxylate ester on the quinoline ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H8F3NO2 |
|---|---|
Peso molecular |
255.19 g/mol |
Nombre IUPAC |
methyl 3-(trifluoromethyl)quinoline-6-carboxylate |
InChI |
InChI=1S/C12H8F3NO2/c1-18-11(17)7-2-3-10-8(4-7)5-9(6-16-10)12(13,14)15/h2-6H,1H3 |
Clave InChI |
COPPLJQVCKRVRU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC(=CN=C2C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B12936958.png)


![N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12936976.png)
![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)



![1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12936996.png)



![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-](/img/structure/B12937022.png)

